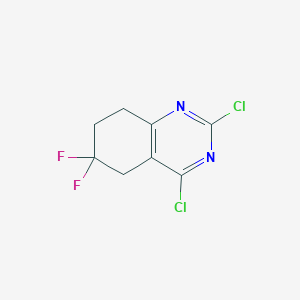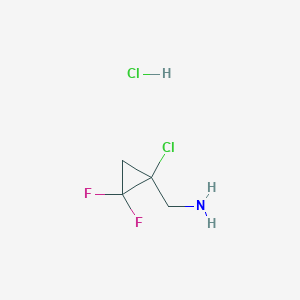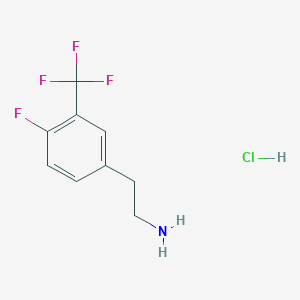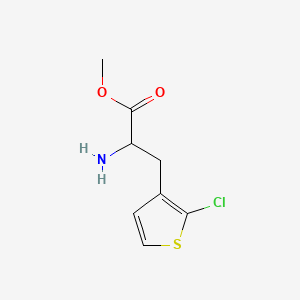
Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives. It features a thiophene ring substituted with a chlorine atom, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorothiophene and methyl acrylate.
Formation of Intermediate: The 2-chlorothiophene undergoes a halogenation reaction to introduce the chlorine atom at the desired position.
Amino Acid Formation: The intermediate is then subjected to a Michael addition reaction with methyl acrylate, followed by amination to introduce the amino group.
Esterification: Finally, the product is esterified to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
科学的研究の応用
Chemistry
In organic synthesis, Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate serves as a building block for the synthesis of more complex molecules
Biology
This compound is studied for its potential biological activities. The presence of the amino acid moiety suggests it could interact with biological systems, possibly acting as an enzyme inhibitor or a ligand for certain receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the creation of compounds with specific desired properties.
作用機序
The mechanism by which Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(thiophen-2-yl)propanoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Methyl 2-amino-3-(2-bromothiophen-3-yl)propanoate: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.
Methyl 2-amino-3-(2-methylthiophen-3-yl)propanoate: Substitution with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
The presence of the chlorine atom in Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate imparts unique electronic effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
特性
分子式 |
C8H10ClNO2S |
|---|---|
分子量 |
219.69 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)4-5-2-3-13-7(5)9/h2-3,6H,4,10H2,1H3 |
InChIキー |
HJCLTENFVWRZNQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(SC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
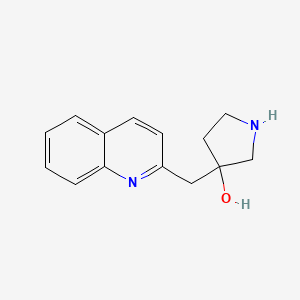

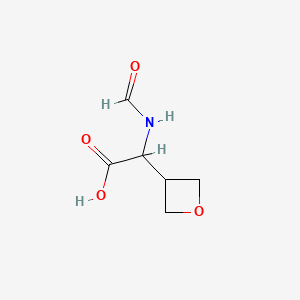
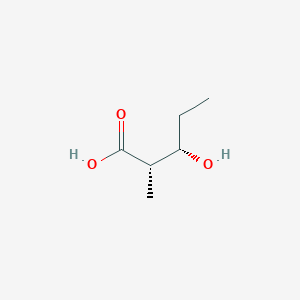

![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

